

Z-Arg(Pmc)-OH.CHA: A Comprehensive Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: Z-Arg(Pmc)-OH.CHA

Cat. No.: B612918

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N α -Benzyloxycarbonyl-N ω -(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine cyclohexylammonium salt (**Z-Arg(Pmc)-OH.CHA**). We will delve into its fundamental properties, its critical role in solid-phase peptide synthesis (SPPS), and provide a detailed, field-proven protocol for its application.

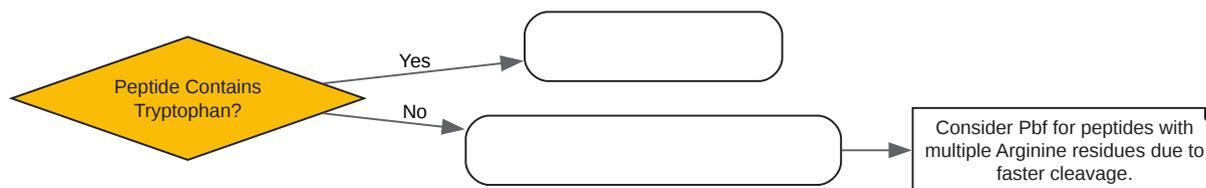
Core Compound Specifications

Z-Arg(Pmc)-OH.CHA is a protected amino acid derivative essential for the incorporation of arginine into synthetic peptides. The bulky protecting groups on both the alpha-amino and the guanidino side chain prevent unwanted side reactions during peptide chain elongation.

Property	Value	Source(s)
CAS Number	112160-33-5	[1][2][3][4]
Molecular Formula	C34H51N5O7S	[1][2]
Molecular Weight	673.86 g/mol	[2][3]
Appearance	White to off-white powder	[2]

The structure of **Z-Arg(Pmc)-OH.CHA** consists of the amino acid L-arginine, with its alpha-amino group protected by a benzyloxycarbonyl (Z) group and its guanidino side chain shielded

by the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. The cyclohexylammonium (CHA) salt enhances the compound's stability and handling properties.



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Caption: Decision logic for selecting an Arginine protecting group.

A Validated Protocol for Solid-Phase Peptide Synthesis using Z-Arg(Pmc)-OH.CHA

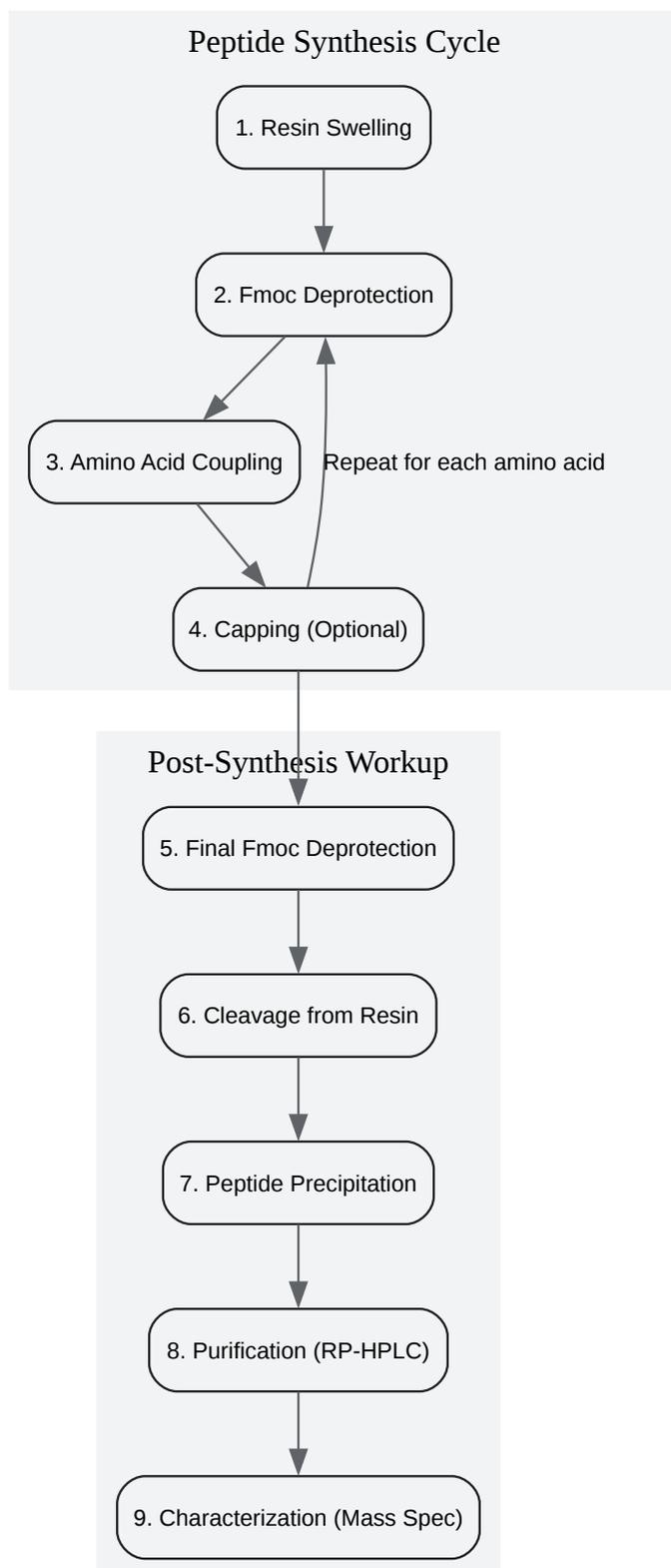
This protocol outlines a standard manual Fmoc-based solid-phase peptide synthesis workflow. It is designed to be a self-validating system, with checkpoints to ensure the success of each step.

Materials and Reagents

- **Z-Arg(Pmc)-OH.CHA**
- Fmoc-protected amino acids
- Rink Amide MBHA resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, peptide synthesis grade
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or HOBT (Hydroxybenzotriazole)

- Trifluoroacetic acid (TFA), reagent grade
- Triisopropylsilane (TIS), scavenger
- Water, HPLC grade
- Diethyl ether, anhydrous
- Acetonitrile (ACN), HPLC grade
- Kaiser test kit

Step-by-Step Methodology



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Caption: Overall workflow for Solid-Phase Peptide Synthesis (SPPS).

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and then DCM (3 times).
- Validation: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates the presence of free primary amines and successful Fmoc removal.

3. Amino Acid Coupling:

- In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and a coupling activator like OxymaPure (3 equivalents) in DMF.
- For the incorporation of Z-Arg(Pmc)-OH, ensure it is fully dissolved.
- Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, including the bulky Z-Arg(Pmc)-OH, a double coupling (repeating the coupling step) may be necessary.
- Validation: After the coupling time, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
- After successful coupling, wash the resin with DMF (3 times) and DCM (3 times).

4. Capping (Optional but Recommended):

- To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.
- Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF for 10-15 minutes.
- Wash the resin with DMF and DCM.

Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

5. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage from Resin and Side-Chain Deprotection:

- Wash the resin with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail. For peptides that do not contain tryptophan, a common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v). If tryptophan is present, a more robust scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5) is recommended to minimize alkylation.
- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
- Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. For peptides with multiple arginine residues, a longer cleavage time may be required.

7. Peptide Precipitation:

- Filter the resin from the cleavage mixture into a cold centrifuge tube.
- Wash the resin with a small amount of fresh TFA.
- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
- Centrifuge the mixture to pellet the precipitated peptide.
- Carefully decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
- Dry the crude peptide pellet under vacuum.

8. Purification:

- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of TFA).
- Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used.
- Collect the fractions containing the desired peptide.

9. Characterization:

- Confirm the identity and purity of the purified peptide using analytical techniques such as mass spectrometry (to verify the molecular weight) and analytical RP-HPLC (to assess

purity).

Conclusion

Z-Arg(Pmc)-OH.CHA remains a valuable reagent in the arsenal of the peptide chemist. While newer protecting groups like Pbf offer advantages in specific contexts, particularly for tryptophan-containing peptides, a thorough understanding of the properties and application of the Pmc group is essential for the successful synthesis of a wide range of arginine-containing peptides. The judicious selection of protecting groups and the implementation of a robust, validated protocol are paramount to achieving high yields of pure synthetic peptides for research and drug development.

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